![molecular formula C16H16N2O5 B2617594 N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide CAS No. 120275-48-1](/img/structure/B2617594.png)

N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

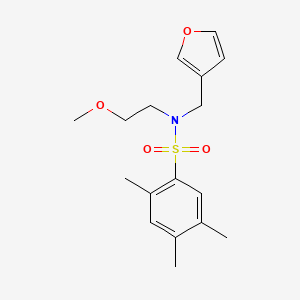

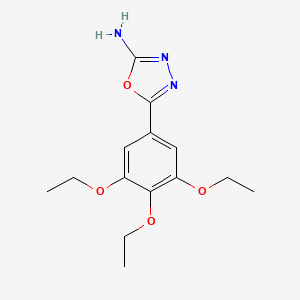

N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide, also known as DMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMNB is a yellow powder that is soluble in organic solvents and has a molecular weight of 308.32 g/mol.

Scientific Research Applications

Spectroscopic, Thermal, and Dielectric Studies

This compound has been used in spectroscopic, thermal, and dielectric studies . The crystals of this compound were grown by slow solvent evaporation technique using chloroform as a solvent . The crystals were characterized by powder XRD, FT–IR, SEM, TG–DTA–DSC, 1 H-NMR, and dielectric study .

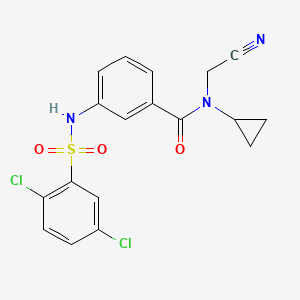

Corrosion Inhibition

“N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide” has been used as a corrosion inhibitor for mild steel in acidic media . The inhibition efficiency increases with increase in the concentration of this compound .

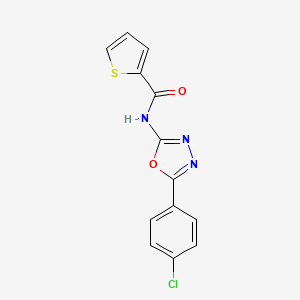

Pharmaceutical Applications

Pyrimidines and its derivatives find different pharmaceutical applications . They have therapeutic properties such as anti-viral, anti-tumor, anti-bacterial, anti-inflammatory , anti-hypertensive , anti-cardiovascular agents , calcium channel blocking , and neuropeptide Y (NPY) antagonists .

NF-κB Inhibitors

“N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide” can be used as NF-κB inhibitors, which could be useful in anticancer drug research .

Retinoid Nuclear Modulators

This compound can be used as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases .

Inflammatory Mediators

“N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide” might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Mechanism of Action

Target of Action

The primary targets of N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide It is related to 3,4-dimethoxyphenethylamine (dmpea), a compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine . Therefore, it’s possible that N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide may interact with similar targets.

Mode of Action

The specific mode of action of N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide is not clearly defined in the search results. Given its structural similarity to DMPEA, it might interact with its targets in a similar manner. DMPEA is known to have some activity as a monoamine oxidase inhibitor , which could suggest a potential interaction pathway for N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide .

Biochemical Pathways

The exact biochemical pathways affected by N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide Related compounds like dmpea are known to occur naturally along with mescaline in various species of cacti . This suggests that N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide might be involved in similar biochemical pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide The compound has a molecular weight of 35941600 and a density of 113g/cm3 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide Given its potential role as a monoamine oxidase inhibitor, it might have effects on neurotransmitter levels in the brain, similar to other compounds in the phenethylamine class .

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-22-14-8-7-11(9-15(14)23-2)10-17-16(19)12-5-3-4-6-13(12)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEJEIGCUKHTTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2617517.png)

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)

![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid](/img/structure/B2617522.png)

![4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid](/img/structure/B2617524.png)

![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)